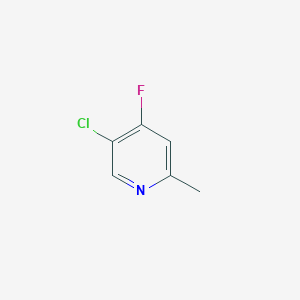

5-Chloro-4-fluoro-2-methylpyridine

Description

Significance of Halogenated Heterocycles in Advanced Organic Synthesis

Heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within their ring structure, are of immense importance in chemistry. acs.org A majority of pharmaceuticals and agrochemicals with biological activity are heterocyclic. acs.org When a halogen atom (fluorine, chlorine, bromine, or iodine) is introduced into a heterocyclic structure, the resulting halogenated heterocycle often exhibits unique chemical reactivity and physical properties. merckmillipore.com

Halogen atoms are highly significant in synthetic chemistry as they can serve as versatile handles for further molecular modifications. merckmillipore.com They are crucial for a variety of transformations in organic synthesis, with halogenated arenes being important structural motifs commonly found in biologically active molecules. researchgate.net The presence of a halogen can influence the electronic properties of the heterocyclic ring, affecting its reactivity and interaction with biological targets. Furthermore, halogens can participate in a wide array of powerful cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental methods for constructing complex molecular architectures. merckmillipore.comresearchgate.net The ability to selectively introduce and manipulate halogen atoms on a heterocyclic core provides chemists with a powerful toolkit for the rational design and synthesis of novel functional molecules. The introduction of halogen atoms can also increase a molecule's lipophilicity and hydrophobicity, which can be a desirable property in drug design. nih.gov

Overview of Pyridine (B92270) Derivatives as Fundamental Molecular Scaffolds

Pyridine, an aromatic heterocyclic compound with the chemical formula C₅H₅N, and its derivatives are fundamental scaffolds in chemistry. rsc.org The pyridine ring is a key component in numerous naturally occurring compounds, including some vitamins and alkaloids. rsc.org In the realm of medicinal chemistry, pyridine derivatives are highly sought after due to their wide range of therapeutic properties. enpress-publisher.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can enhance the solubility and bioavailability of drug molecules. enpress-publisher.com Consequently, the pyridine scaffold is present in a vast number of FDA-approved drugs, highlighting its importance in drug discovery and development. rsc.orgnih.gov

Beyond pharmaceuticals, pyridine derivatives are also crucial in the agrochemical industry, forming the basis for many insecticides, fungicides, and herbicides. enpress-publisher.comagropages.com These compounds are designed to be highly efficient and often exhibit low toxicity to non-target organisms, aligning with the goals of modern agricultural science. agropages.com The versatility of the pyridine ring allows for extensive structural modifications, enabling the fine-tuning of its biological activity and physical properties for specific applications in medicine, agriculture, and materials science. enpress-publisher.com

Specific Research Context of 5-Chloro-4-fluoro-2-methylpyridine within Functionalized Pyridine Chemistry

Within the broad class of functionalized pyridines, this compound is a specific and valuable building block. Its structure, featuring a chlorine atom, a fluorine atom, and a methyl group at defined positions on the pyridine ring, offers multiple points for chemical modification. The differential reactivity of the chloro and fluoro substituents allows for selective transformations, making it a versatile intermediate in multi-step syntheses.

The presence of both chlorine and fluorine atoms is particularly noteworthy. Fluorine-containing organic molecules are of great interest in medicinal and agricultural chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered binding affinities. The chlorine atom, on the other hand, provides a reactive site for various nucleophilic substitution and cross-coupling reactions.

Research involving this compound and structurally similar compounds focuses on its use as a key intermediate for the synthesis of more complex, highly substituted pyridines. nih.gov For instance, the strategic halogenation of pyridine rings is a critical method for creating precursors for pharmaceuticals and agrochemicals. nih.govresearchgate.net The specific substitution pattern of this compound makes it a subject of interest for chemists aiming to develop novel synthetic methodologies and to construct new molecular entities with potential applications in various areas of chemical science.

Below is a table summarizing the key properties of this compound and related isomers.

| Property | This compound | 4-Chloro-5-fluoro-2-methylpyridine | 2-Chloro-4-fluoro-5-methylpyridine | 5-Chloro-2-fluoro-4-methylpyridine |

| CAS Number | Not Publicly Available | 169750-95-2 synquestlabs.combldpharm.com | 1227574-24-4 glpbio.comchemicalbook.com | 884494-88-6 cymitquimica.com |

| Molecular Formula | C₆H₅ClFN | C₆H₅ClFN synquestlabs.com | C₆H₅ClFN | C₆H₅ClFN cymitquimica.com |

| Molecular Weight | 145.56 g/mol | 145.56 g/mol synquestlabs.com | 145.56 g/mol | 145.562 g/mol cymitquimica.com |

| Synonyms | 4-Fluoro-5-chloro-2-picoline | 5-Fluoro-4-chloro-2-picoline | 4-Fluoro-2-chloro-5-picoline | 2-Fluoro-5-chloro-4-picoline cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-fluoro-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQGMBOUGDHEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 4 Fluoro 2 Methylpyridine

Retrosynthetic Analysis of 5-Chloro-4-fluoro-2-methylpyridine Architectures

A retrosynthetic analysis of this compound suggests logical bond disconnections to identify plausible starting materials. The primary disconnections are the carbon-fluorine and carbon-chlorine bonds.

C-F Bond Disconnection: Disconnecting the C4-F bond via a functional group interconversion (FGI) points to a 4-amino-5-chloro-2-methylpyridine intermediate. The transformation of an amino group to a fluorine substituent is a well-established pathway in aromatic chemistry, often achieved through a Balz-Schiemann reaction or related Sandmeyer-type processes. nii.ac.jpgoogle.com

C-Cl Bond Disconnection: Subsequently, disconnecting the C5-Cl bond from the aminopyridine intermediate suggests an electrophilic chlorination step. This leads back to 4-amino-2-methylpyridine, a readily accessible precursor. The amino group at the C4 position is a strong activating group that directs electrophilic substitution to the ortho positions (C3 and C5).

This analysis establishes a clear and feasible synthetic route starting from 4-amino-2-methylpyridine, proceeding through a regioselective chlorination followed by a diazonium salt-based fluorination.

Precursor Chemistry and Strategic Starting Materials for Pyridine (B92270) Functionalization

The successful synthesis of this compound is critically dependent on the strategic selection and preparation of its precursors. The chemistry of methylpyridines and the precise control of halogenation are foundational to this process.

Derivatization Pathways from Methylpyridines

Methylpyridines are versatile starting materials in the synthesis of more complex pyridine derivatives. agropages.com The methyl group itself can be functionalized, for instance, through side-chain chlorination. googleapis.com However, for the target molecule, the methylpyridine core serves as the scaffold for ring functionalization.

A key precursor, 2-methyl-4-aminopyridine, can be synthesized through a multi-step sequence. One patented method starts with the condensation of diethyl malonate with 2-chloro-4-nitropyridine (B32982), followed by decarboxylation to yield 2-methyl-4-nitropyridine. google.com Subsequent reduction of the nitro group, typically through catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst, affords the desired 2-methyl-4-aminopyridine. google.comprepchem.com This aminopyridine is an ideal starting point due to the directing effects of the amino group in subsequent halogenation steps.

Regioselective Halogenation Strategies

Achieving the correct substitution pattern on a pyridine ring is a significant synthetic challenge. The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution, which typically requires harsh conditions. prepchem.com However, activating substituents can facilitate these reactions and control the position of incoming electrophiles.

For the synthesis of this compound, a regioselective chlorination is required. The starting material, 4-amino-2-methylpyridine, possesses a strongly activating amino group at the C4 position. This group directs electrophilic attack to the C3 and C5 positions. The presence of the methyl group at C2 provides some steric hindrance at the C3 position, favoring chlorination at the C5 position. A patented procedure for a similar transformation involves the bromination of an aminopicoline, where an amino group directs the halogen to the ortho position, supporting the feasibility of this selective chlorination step. google.com

Stereoselective Fluorination Techniques

While the term "stereoselective" is more relevant to chiral molecules, in the context of aromatic fluorination, it often refers to high regioselectivity. The introduction of fluorine onto a pyridine ring can be accomplished through several methods.

For this synthetic pathway, the most strategic approach is the conversion of the 4-amino group of the 5-chloro-2-methyl-4-aminopyridine intermediate into a fluoro group. The Balz-Schiemann reaction is a classic and effective method for this transformation. nii.ac.jp The process involves the diazotization of the amino group with a reagent like sodium nitrite (B80452) in the presence of a fluoride (B91410) source, such as anhydrous hydrogen fluoride (HF) or tetrafluoroboric acid (HBF₄), followed by thermal or photochemical decomposition of the resulting diazonium salt to install the fluorine atom. nii.ac.jpgoogle.com

Alternative direct fluorination methods exist, using electrophilic fluorinating agents like Selectfluor®, but achieving the desired regioselectivity on a pre-halogenated and substituted pyridine can be less predictable. pipzine-chem.comnih.gov Therefore, the diazotization route from the corresponding amine remains the most reliable strategy for this specific target.

Direct Synthetic Approaches to this compound

A direct, multi-step synthesis of this compound can be constructed based on the strategic application of the precursor chemistry discussed above.

Electrophilic Chlorination and Fluorination Pathways on Pyridine Rings

The most logical synthetic pathway involves a sequence of regioselective reactions building upon a 2-methylpyridine (B31789) scaffold.

Proposed Synthetic Pathway:

Nitration and Reduction: The synthesis begins with a suitable 2-methylpyridine precursor, which is functionalized to introduce a directing group. As outlined in patent literature, starting from 2-chloro-4-nitropyridine allows for the synthesis of 2-methyl-4-nitropyridine, which is then reduced to 4-amino-2-methylpyridine. google.com

Regioselective Chlorination: The key intermediate, 4-amino-2-methylpyridine, undergoes electrophilic chlorination. Using a standard chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas, the activating effect of the C4-amino group directs the chlorine atom selectively to the C5 position, yielding 5-chloro-4-amino-2-methylpyridine.

Fluorination via Diazotization: The final step is the conversion of the C4-amino group to a fluoro group. The 5-chloro-4-amino-2-methylpyridine intermediate is treated with sodium nitrite in anhydrous hydrogen fluoride or another suitable fluoride-containing acid to form the diazonium salt. google.com Subsequent decomposition of this salt replaces the diazonium group with fluorine, yielding the final product, this compound. nii.ac.jpgoogle.com

This sequence leverages powerful directing group effects to control the installation of both halogens, representing a robust and feasible approach to the target molecule.

Data Tables

Table 1: Selected Reagents for Pyridine Halogenation and Fluorination

| Reaction Type | Reagent(s) | Typical Conditions | Selectivity Notes | Citation(s) |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | Used for chlorinating activated pyridine rings. | |

| Chlorination | Phosphorus oxychloride (POCl₃) | Heat | Converts pyridones/hydroxypyridines to chloropyridines. | google.com |

| Bromination | NaBr / NaBrO₃ / H₂SO₄ | Acetonitrile, ice bath | Effective for halogenating activated aminopyridines. | google.com |

| Fluorination | AgF₂ | Acetonitrile, heat | Direct C-H fluorination, selective for the position α to nitrogen. | |

| Fluorination | Selectfluor® | Acetonitrile | Electrophilic fluorination of dihydropyridines. | nih.gov |

| Fluorination (from Amine) | NaNO₂ / HBF₄ or HF | 0 °C to RT | Balz-Schiemann reaction for converting amino groups to fluoro groups. | nii.ac.jpgoogle.com |

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Methyl-4-nitropyridine | H₂, Pd/C, Methanol | 4-Amino-2-methylpyridine |

| 2 | 4-Amino-2-methylpyridine | N-Chlorosuccinimide (NCS), Acetonitrile | 5-Chloro-4-amino-2-methylpyridine |

| 3 | 5-Chloro-4-amino-2-methylpyridine | 1. NaNO₂, Anhydrous HF, -5 °C2. Heat | This compound |

Nucleophilic Aromatic Substitution (SNAr) Routes to Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for the functionalization of aromatic systems, particularly for electron-deficient rings like pyridine. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.org

The reactivity of the pyridine ring towards SNAr is significantly enhanced by the presence of electron-withdrawing groups, which help to stabilize the negative charge of the intermediate. wikipedia.org Halogens, such as fluorine and chlorine, serve this role while also acting as potential leaving groups. Pyridines are particularly reactive at the ortho and para positions relative to the ring nitrogen, as the nitrogen atom can effectively delocalize the negative charge of the Meisenheimer complex. wikipedia.org

In the context of synthesizing polysubstituted pyridines, the relative reactivity of halogens as leaving groups is a critical consideration. The typical order of leaving group ability in SNAr reactions is F > Cl > Br > I. researchgate.net This trend can be exploited for selective substitution. For instance, in a precursor containing both fluorine and chlorine, a nucleophile would preferentially displace the fluorine atom.

A hypothetical SNAr approach to This compound could involve a starting material like 2-methyl-4,5-difluoropyridine. Reaction with a chloride source would likely be challenging for direct substitution. A more plausible route might involve introducing the fluorine last. For example, starting with 4,5-dichloro-2-methylpyridine, a selective nucleophilic substitution with a fluoride source (e.g., CsF, KF) under specific conditions could potentially yield the target compound, although achieving regioselectivity at the C-4 position over the C-5 position would be a significant challenge requiring careful optimization.

Directed Ortho-Metalation and Subsequent Functionalization Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) which coordinates to an organolithium base (like n-butyllithium or lithium diisopropylamide, LDA), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species is then quenched with an electrophile to install a new substituent with high regiocontrol. wikipedia.org

For pyridine systems, where direct lithiation can be complicated by nucleophilic addition of the organolithium reagent, the use of amide bases like LDA or LiTMP is common. uwindsor.ca The regiochemical outcome is predictable based on the position of the DMG. uwindsor.caacs.org

A potential DoM strategy for This compound could start from a simpler substituted pyridine. For example, beginning with 5-chloro-2-(trifluoromethyl)pyridine, a DoM reaction using LDA at low temperatures, followed by quenching with iodine, has been successfully used to synthesize 5-chloro-4-iodo-2-(trifluoromethyl)pyridine. chemicalbook.com This demonstrates the feasibility of C-4 functionalization on a C-5 chlorinated pyridine ring. A similar strategy could be envisioned starting with 2-methyl-4-fluoropyridine. If a suitable DMG were present (or if one of the existing groups could act as a weak DMG), metalation could be directed to the C-5 position, followed by quenching with a chlorinating electrophile such as N-chlorosuccinimide (NCS).

One-pot protocols that combine DoM with subsequent cross-coupling reactions have also been developed, offering an efficient route to highly substituted pyridines without isolating the often unstable organometallic intermediates. nih.gov

Cross-Coupling Methodologies for Pyridine Ring Construction and Substituent Introduction

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling in Pyridine Synthesis

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron compound (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.govorganic-chemistry.org This method is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid reagents. nih.gov

In pyridine chemistry, the Suzuki-Miyaura reaction is frequently employed to introduce aryl, heteroaryl, or alkyl substituents. cdnsciencepub.comthieme-connect.com The synthesis of biaryl compounds, including those containing pyridine rings, is a common application. organic-chemistry.org Highly active and stable catalyst systems, often employing specialized phosphine (B1218219) ligands, have been developed to efficiently couple challenging heterocyclic substrates, such as aminopyridines, which can otherwise inhibit the catalyst. organic-chemistry.orgnih.gov

For the synthesis of This compound , Suzuki coupling could be used to introduce the methyl group. A hypothetical precursor, such as 5-chloro-4-fluoro-2-halopyridine, could be coupled with a methylboronic acid or ester. Alternatively, a 2-methyl-dihalopyridine could be a starting point for introducing other groups via different reactions.

| Halopyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh3)4 (5 mol%) | Na2CO3 (2M aq.) | DME/Ethanol | 80 °C, 48 h | Good | nih.gov |

| Heteroaryl bromides | Arylboronic acids | Pd(PPh3)4 | - | - | 90 °C, 23 min (Flow) | Good | thieme-connect.com |

| Pyridine-2-sulfonyl fluoride (PyFluor) | (Hetero)aryl boronic acids/esters | Pd(dppf)Cl2 | - | - | 65-100 °C | 5-89% | cdnsciencepub.com |

| Chloropyridines | Aryl-, pyridine-, or indoleboronic acids | [Na2PdCl4] / phosphine ligand | - | n-butanol/water | 100 °C | Quantitative | nih.gov |

Other Transition Metal-Mediated Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki coupling, a host of other palladium-catalyzed reactions are crucial for pyridine functionalization.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is exceptionally useful for introducing alkynyl moieties, which can be valuable synthetic handles for further transformations, such as reduction to alkyl groups or participation in cyclization reactions. rsc.orgacs.org The reaction is typically co-catalyzed by copper(I) salts and run under mild, basic conditions. wikipedia.orghes-so.ch

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, stereoselectively yielding the E-isomer in many cases. rsc.org While not directly applicable to installing the substituents of the target molecule, it is a key method for elaborating pyridine scaffolds.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. orgsyn.org Negishi coupling is known for its high reactivity and tolerance of a wide array of functional groups. Pyridylzinc reagents can be prepared and coupled with various halo-heterocycles to construct complex molecular architectures. orgsyn.org

A synthetic plan for This compound could potentially employ a Sonogashira reaction to install an ethynyl (B1212043) group at the 2-position of a 5-chloro-4-fluoropyridine precursor, followed by hydrogenation to afford the 2-methyl group.

Regio- and Chemoselectivity Considerations in Coupling Reactions

When a pyridine ring bears multiple halogen substituents, achieving selective functionalization at a single desired position is a primary challenge. The outcome of a cross-coupling reaction is governed by several factors:

Nature of the Halogen: The reactivity of the carbon-halogen bond towards oxidative addition to the palladium catalyst generally follows the order C-I > C-OTf > C-Br >> C-Cl. orgsyn.org This predictable reactivity allows for sequential, site-selective couplings on polyhalogenated pyridines.

Position on the Ring: The electronic properties of the pyridine ring make the C-2 and C-4 positions generally more reactive towards oxidative addition than the C-3 position. researchgate.net For a substrate like 2,4-dibromopyridine, coupling typically occurs preferentially at the C-2 position. researchgate.net

Steric Hindrance: Bulky substituents adjacent to a potential reaction site can hinder the approach of the catalyst, favoring reaction at a less sterically encumbered position. researchgate.net

Catalyst and Ligand Effects: The choice of palladium catalyst and, crucially, the phosphine ligand can dramatically influence the regioselectivity of a reaction. acs.org Ligands can tune the steric and electronic properties of the catalytic center, in some cases even reversing the "natural" reactivity of the substrate to favor coupling at the C-4 position. acs.org

For a hypothetical precursor like 2,4-dichloro-5-fluoropyridine, one might exploit these principles. A carefully selected catalyst system could potentially allow for a selective Suzuki coupling at the C-2 position to introduce the methyl group, leaving the C-4 chloro and C-5 fluoro groups intact. The synthesis of pentasubstituted pyridines has been achieved through sequential and regioselective cross-coupling reactions, highlighting the power of this approach. rsc.orgnih.gov

Advanced Synthetic Strategies and Reaction Optimization Protocols

The synthesis of complex molecules like This compound benefits from advanced strategies that enhance efficiency, scalability, and control.

Tandem and One-Pot Reactions: Combining multiple reaction steps into a single operation (a "one-pot" or "tandem" process) avoids the need for intermediate purification, saving time, and reducing waste. A DoM-boronation-Suzuki cross-coupling sequence is an elegant example, allowing for the synthesis of complex biaryls from simple pyridines in a single flask. nih.gov Tandem Heck-Sonogashira reactions have also been developed. acs.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch chemistry for certain reactions, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. thieme-connect.com The synthesis of pyridine derivatives via cross-coupling and other reactions has been successfully adapted to flow systems, enabling rapid optimization and efficient production. researchgate.net

Reaction Optimization: The development of a robust synthetic route requires careful optimization of reaction parameters. This involves systematically screening variables such as:

Catalyst System: Evaluating different palladium precursors and a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal combination for reactivity and selectivity. organic-chemistry.org

Solvent and Base: The choice of solvent and base can profoundly impact reaction rates and yields in cross-coupling reactions. nih.govnih.gov

Temperature and Reaction Time: These parameters must be controlled to ensure complete conversion while minimizing side reactions and decomposition.

Rational design of reaction parameters, guided by mechanistic understanding, is key to developing highly efficient syntheses for challenging heterocyclic targets. nih.gov

Catalyst Development and Ligand Effects in Pyridine Synthesis

Copper-catalyzed reactions, for instance, have shown promise in the formation of C-N bonds, a key step in constructing the pyridine ring. nih.gov The effectiveness of these catalysts is often enhanced by the use of specific ligands that can modulate the metal center's electronic properties and steric environment. This tuning helps to prevent catalyst deactivation and promote the desired bond formation.

Organocatalysis has also emerged as a powerful, metal-free alternative for pyridine synthesis. acs.orgorganic-chemistry.org Chiral organocatalysts can be employed to achieve high enantioselectivity in certain synthetic routes.

Table 1: Representative Catalysts and Ligands in Pyridine Synthesis

| Catalyst System | Ligand Type | Typical Substrates | Key Advantages |

| Copper (I) salts | N,N-chelating ligands | Alkenylboronic acids, oximes | Mild reaction conditions, good functional group tolerance nih.gov |

| Palladium complexes | Phosphine-based ligands | Halogenated pyridines, boronic acids | High efficiency in cross-coupling, well-established methodology |

| Nickel on support | None (heterogeneous) | Alcohols, ammonia | Reusability, ease of separation researchgate.net |

| Prolinol derivatives | Organocatalyst | Enals, enamines | Metal-free, potential for asymmetric synthesis acs.org |

This table presents representative examples and is not an exhaustive list. The optimal catalyst and ligand combination is highly dependent on the specific reaction pathway.

Solvent Effects and Reaction Condition Tuning for Enhanced Yield and Purity

The optimization of reaction conditions, particularly the choice of solvent and temperature, is a critical factor in maximizing the yield and purity of this compound. The solvent not only dissolves the reactants but can also significantly influence reaction rates and selectivities by stabilizing transition states or intermediates.

For instance, in the synthesis of substituted pyridines, solvents ranging from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF) have been utilized. organic-chemistry.orgorganic-chemistry.org The selection is often empirical and depends on the specific reactants and catalysts involved. The use of a high-boiling point solvent like 1,2,4-trichlorobenzene (B33124) has been reported for the preparation of related chloro-methylpyridines, facilitating the high temperatures required for certain reaction steps. google.com

Temperature control is equally crucial. While higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts through side reactions. Therefore, a careful balance must be struck to achieve a high conversion of starting materials to the desired product with minimal impurity formation.

Table 2: Influence of Solvents on a Model Pyridine Synthesis Reaction

| Solvent | Dielectric Constant | Typical Reaction Temperature (°C) | Observed Effect on Yield/Purity |

| Tetrahydrofuran (THF) | 7.6 | 60-80 | Often provides a good balance of solubility and reactivity, leading to moderate to high yields. organic-chemistry.org |

| Dimethylformamide (DMF) | 36.7 | 80-120 | Can enhance the rate of polar reactions but may complicate product isolation. |

| Toluene | 2.4 | 80-110 | Suitable for reactions sensitive to polar solvents; can facilitate azeotropic removal of water. |

| Dichloromethane (DCM) | 9.1 | 25-40 | Often used for reactions at or near room temperature; its volatility aids in easy removal. |

The data in this table is illustrative and represents general trends observed in pyridine synthesis. Actual results will vary based on the specific reaction.

Process Intensification and Scalability Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process intensification and scalability. postapplescientific.com Key objectives include improving efficiency, reducing waste, and ensuring a cost-effective and safe manufacturing process. google.com

One approach to process intensification is the use of continuous flow reactors instead of traditional batch processing. Flow chemistry can offer superior heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. youtube.com

Utilizing Halogen Dance Reactions for Regiocontrol

The precise placement of halogen atoms on the pyridine ring is a significant synthetic challenge. The "halogen dance" reaction is a powerful tool for achieving regiocontrol that might be difficult to obtain through classical substitution reactions. researchgate.netclockss.orgrsc.org This reaction involves the base-catalyzed intramolecular migration of a halogen atom to a different position on the aromatic ring. clockss.org

This rearrangement typically proceeds via a metalated intermediate. clockss.org For a substrate like a di- or tri-halogenated pyridine, treatment with a strong base (e.g., lithium diisopropylamide - LDA) can induce the migration of a halogen, often to an adjacent, more thermodynamically stable position. researchgate.net This allows for the synthesis of specific isomers that would otherwise be inaccessible.

In the context of synthesizing this compound, a halogen dance reaction could potentially be employed on a precursor molecule to correctly position the chloro and fluoro substituents. For example, a related isomer could be subjected to halogen dance conditions to yield the desired 5-chloro-4-fluoro arrangement. The outcome of the reaction is influenced by the nature of the halogen, the base used, the solvent, and the temperature. researchgate.netclockss.org The development of regiocontrolled halogen dance reactions has been reported for various heterocyclic systems, including pyrroles. rsc.org

Advanced Spectroscopic and Structural Characterization of 5 Chloro 4 Fluoro 2 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. The following subsections describe the predicted NMR spectra for 5-Chloro-4-fluoro-2-methylpyridine.

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ is expected to exhibit two distinct signals corresponding to the two types of protons in the molecule: the aromatic proton on the pyridine (B92270) ring and the protons of the methyl group.

The aromatic proton at the C6 position is anticipated to appear as a doublet due to coupling with the adjacent fluorine atom. Its chemical shift is predicted to be in the downfield region, characteristic of aromatic protons. The protons of the methyl group at the C2 position are expected to produce a singlet in the upfield region of the spectrum. The integration of these signals should correspond to a 1:3 ratio, representing the single aromatic proton and the three methyl protons, respectively.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| H6 | 8.10 | d | 2.5 (⁴JH-F) | 1H |

| CH₃ | 2.55 | s | - | 3H |

Note: Predicted data is generated using computational models and may differ from experimental values.

The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the chloro and fluoro substituents, as well as the electron-donating effect of the methyl group.

The carbon atom bonded to the fluorine (C4) is expected to show a large C-F coupling constant, resulting in a doublet. The carbons adjacent to the nitrogen atom (C2 and C6) are predicted to be in the downfield region. The presence of the chlorine atom is expected to deshield the C5 carbon, shifting it downfield. The methyl carbon will likely appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| C2 | 160.5 | s | - |

| C3 | 122.0 | d | ~4 (³JC-F) |

| C4 | 158.0 | d | ~250 (¹JC-F) |

| C5 | 125.0 | s | - |

| C6 | 148.0 | d | ~15 (²JC-F) |

| CH₃ | 23.5 | s | - |

Note: Predicted data is generated using computational models and may differ from experimental values.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the chemical environment of fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C4 position. The chemical shift of this fluorine will be influenced by the electronic effects of the adjacent chloro and methyl groups on the pyridine ring. The signal is expected to be a doublet of doublets due to coupling with the proton at C3 and the proton at C6, though the latter coupling may be too small to be resolved.

Two-dimensional (2D) NMR techniques would be invaluable for confirming the structure of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this case, a cross-peak between the aromatic proton at C6 and the fluorine at C4 might be observed, confirming their through-space proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity of the pyridine ring and the positions of the substituents. For instance, correlations from the methyl protons to C2 and C3 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of atoms. For this molecule, a NOESY experiment could show a correlation between the methyl protons and the proton at C3, confirming their close spatial relationship.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

The FT-IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to the vibrations of its functional groups. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C-C and C-N stretching vibrations of the pyridine ring will likely appear in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibration is anticipated to be in the 800-600 cm⁻¹ region, while the C-F stretching vibration is expected to produce a strong absorption band in the 1300-1000 cm⁻¹ range. The C-H bending vibrations of the methyl group would also be present.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C-C and C-N Ring Stretch | 1600 - 1400 |

| C-F Stretch | 1300 - 1000 |

| C-Cl Stretch | 800 - 600 |

| CH₃ Bending | 1450 - 1375 |

Note: Predicted data is generated using computational models and may differ from experimental values.

Raman Spectroscopy: Molecular Vibrations and Symmetry Analysis

Raman spectroscopy provides profound insights into the vibrational modes of a molecule, which are dictated by its structure and symmetry. For this compound, the analysis of its Raman spectrum would reveal characteristic frequencies corresponding to the stretching and bending vibrations of its constituent bonds.

The pyridine ring, being aromatic, exhibits a set of characteristic vibrational modes. The presence of chloro, fluoro, and methyl substituents introduces additional vibrational frequencies and can cause shifts in the pyridine ring modes due to electronic and mass effects. A theoretical symmetry analysis, assuming a C_s point group for a planar conformation, would predict the number of Raman active modes.

A detailed vibrational analysis would involve the assignment of observed Raman bands to specific molecular motions. For instance, the C-Cl stretching vibration is typically observed in the range of 600-800 cm⁻¹, while the C-F stretching frequency is generally higher, appearing between 1000-1400 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the 2800-3100 cm⁻¹ region. Ring breathing modes, which are characteristic of the entire pyridine scaffold, would also be present.

Table 1: Predicted Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bond on the pyridine ring. |

| C-H Stretch (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |

| Ring Breathing | 980 - 1050 | Symmetric expansion and contraction of the pyridine ring. |

| C-F Stretch | 1000 - 1400 | Stretching of the carbon-fluorine bond. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

| Ring Deformation | 400 - 700 | In-plane and out-of-plane bending of the pyridine ring. |

Note: The data in this table is predictive and based on typical frequency ranges for similar functional groups. Experimental verification is required for precise assignments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. For this compound, both high-resolution and tandem mass spectrometry techniques would provide critical information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The theoretical exact mass of this compound (C₆H₅ClFN) can be calculated by summing the exact masses of its constituent isotopes.

Table 2: Isotopic Masses for Exact Mass Calculation of C₆H₅ClFN

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Chlorine | ³⁵Cl | 34.968853 |

| Fluorine | ¹⁹F | 18.998403 |

| Nitrogen | ¹⁴N | 14.003074 |

Based on these values, the monoisotopic mass of this compound would be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would likely be the precursor ion in positive-ion mode.

Upon collisional activation, this ion would undergo fragmentation, with the weakest bonds typically breaking first. Potential fragmentation pathways could include the loss of the chlorine atom, the fluorine atom, or the methyl group as radicals or neutral molecules. The stability of the resulting fragment ions would govern the preferred fragmentation routes. For instance, the loss of a chlorine radical followed by rearrangement could lead to a stable pyridinium cation. Analyzing the m/z values of the product ions allows for the reconstruction of these fragmentation pathways, providing unequivocal structural confirmation.

Table 3: Plausible Fragmentation Pathways for [C₆H₅ClFN+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Structure of Product Ion |

| 146.0221 | 110.0336 | HCl | Fluoromethylpyridinium ion |

| 146.0221 | 126.0252 | HF | Chloromethylpyridinium ion |

| 146.0221 | 131.0003 | CH₃• | Chloro-fluoro-pyridinium ion |

| 146.0221 | 80.0393 | C₂H₂Cl | Fluoro-methyl-azetinium ion |

Note: The fragmentation pathways presented are hypothetical and would require experimental MS/MS data for validation.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information about its solid-state structure.

Crystal Packing and Intermolecular Interactions (e.g., C-H...N Hydrogen Bonding)

The crystal packing describes how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by a variety of intermolecular interactions. While strong hydrogen bonds are not expected due to the absence of traditional hydrogen bond donors (like O-H or N-H), weaker interactions would play a significant role.

Planarity and Conformational Analysis of the Pyridine Ring System

X-ray crystallography would definitively determine the geometry of the pyridine ring in the solid state. frontiersin.org Aromatic rings like pyridine are generally planar, but substituents can sometimes cause minor deviations from planarity. The analysis of the crystal structure would provide precise bond lengths, bond angles, and torsion angles within the molecule. This data would allow for a quantitative assessment of the planarity of the pyridine ring and the orientation of the chloro, fluoro, and methyl substituents relative to the ring. Any conformational polymorphism, where the compound crystallizes in different packing arrangements, could also be identified through crystallographic studies under various conditions.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental verification of a molecule's empirical formula. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves as a crucial indicator of the sample's purity and confirms its elemental composition.

For this compound, the molecular formula is established as C₆H₅ClFN. Based on this formula, the theoretical elemental composition has been calculated. These theoretical values provide a benchmark for the compositional analysis of synthesized this compound.

The theoretical percentages of Carbon, Hydrogen, and Nitrogen in this compound are presented below. At the time of this writing, specific experimental data from CHN analysis for this compound were not available in the reviewed scientific literature. The presentation of theoretical values is therefore provided for foundational reference in future analytical work.

Theoretical Elemental Composition of this compound

The theoretical elemental composition is calculated from the molecular formula (C₆H₅ClFN) and the atomic masses of the constituent elements (Carbon: 12.01 u, Hydrogen: 1.008 u, Chlorine: 35.45 u, Fluorine: 19.00 u, Nitrogen: 14.01 u).

Table 1. Theoretical Elemental Composition of this compound

| Element | Symbol | Percentage (%) |

|---|---|---|

| Carbon | C | 49.51 |

| Hydrogen | H | 3.46 |

The data in this table represents the expected ideal distribution of elemental masses within a pure sample of this compound. In a research or quality control setting, a synthesized batch of the compound would be subjected to CHN analysis. The resulting experimental data, typically allowing for a small margin of error (often ±0.4%), would be compared to these theoretical figures. A strong agreement between the found and calculated values would provide significant evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Investigations of 5 Chloro 4 Fluoro 2 Methylpyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for predicting and understanding the fundamental properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) provide deep insights into the molecular and electronic landscapes of chemical compounds.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is frequently employed for its accuracy in predicting molecular geometries and vibrational frequencies.

For a molecule like 5-Chloro-4-fluoro-2-methylpyridine, a full geometry optimization would be performed using a basis set such as 6-311++G(d,p). This process determines the lowest energy arrangement of the atoms in space, providing key information on bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are typically carried out to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| C6-N1 Bond Length (Å) | 1.33 |

| C4-F Bond Length (Å) | 1.35 |

| C5-Cl Bond Length (Å) | 1.74 |

| C2-C(CH3) Bond Length (Å) | 1.51 |

| C2-N1-C6 Bond Angle (°) | 118.5 |

| N1-C2-C3 Bond Angle (°) | 122.0 |

| C4-C5-Cl Bond Angle (°) | 119.8 |

Note: The values in this table are illustrative and based on typical values for similar substituted pyridines. Actual calculated values may vary.

Hartree-Fock (HF) Methods and Post-HF Calculations for Electron Correlation

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a good starting point for more advanced calculations. researchgate.net It solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While HF theory neglects electron correlation, which can be crucial for accurate energy predictions, it is often used for initial geometry optimizations and as a basis for more sophisticated post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These post-HF methods explicitly account for electron correlation, leading to more accurate predictions of molecular properties, albeit at a higher computational cost. For halogenated aromatic compounds, combining HF and DFT methods can provide a comprehensive understanding of their vibrational spectra. researchgate.netnih.gov

Molecular Orbital Analysis

The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate a molecule's reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the orbital from which an electron is most likely to be donated, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the electrophilic character. The spatial distribution and energy of these orbitals provide valuable information about the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the electron-donating methyl group, while the LUMO is anticipated to be distributed over the pyridine ring with significant contributions from the electron-withdrawing chloro and fluoro substituents.

Energy Gap Analysis and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability. The HOMO-LUMO gap is also related to the electronic absorption properties of a molecule, with a smaller gap generally corresponding to absorption at a longer wavelength.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: These are representative values based on calculations for similar molecules and are intended for illustrative purposes.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.

The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The electron-withdrawing halogen atoms would create regions of positive potential on the adjacent carbon atoms and the hydrogen atoms of the methyl group would also exhibit positive potential. This analysis helps in predicting how the molecule will interact with other reagents and biological targets.

Spectroscopic Property Predictions from Computational Models

Simulated IR and Raman Spectra

The vibrational modes of a molecule, observable through Infrared (IR) and Raman spectroscopy, are fundamental to its structural characterization. Computational methods, particularly Density Functional Theory (DFT), are adept at predicting these vibrational frequencies with a high degree of accuracy. Such simulations serve as a valuable tool for assigning experimental spectral bands and understanding the molecule's dynamic nature.

Theoretical calculations for similar halogenated pyridine derivatives have been effectively performed using DFT methods, such as B3LYP, in conjunction with various basis sets. nih.govnih.gov For this compound, a similar computational approach would elucidate the vibrational frequencies associated with its constituent functional groups. Key vibrational modes would include the C-H stretching of the methyl group and the aromatic ring, C-N and C-C ring stretching vibrations, and the characteristic vibrations of the C-Cl and C-F bonds. The calculated IR intensities and Raman scattering activities help in distinguishing between different vibrational modes and in the interpretation of experimental spectra. A comparative analysis of the computed spectra for related molecules has shown that the specific positions of the substituents significantly influence the vibrational frequencies. mdpi.com

A detailed computational analysis would involve optimizing the molecular geometry of this compound to its ground state energy minimum. Following this, a frequency calculation would yield the harmonic vibrational frequencies. These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational methods, thereby improving agreement with experimental data. researchgate.net The resulting simulated IR and Raman spectra provide a detailed vibrational fingerprint of the molecule.

Table 1: Predicted Vibrational Frequencies for Key Modes of Halogenated Pyridine Derivatives (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 3000 - 2850 |

| C=C/C=N Ring Stretch | 1600 - 1400 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 850 - 550 |

Note: This table is illustrative and based on general frequency ranges for similar compounds. Precise values for this compound would require specific DFT calculations.

Solvent Effects on Molecular Properties and Reactivity through Continuum Solvation Models

The properties and reactivity of a molecule can be significantly altered by its surrounding solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient means to simulate these solvent effects. These models represent the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution.

By performing quantum chemical calculations on this compound within a continuum solvation model, one can investigate how solvents of varying polarity affect its geometric parameters, electronic structure, and spectroscopic properties. For instance, an increase in solvent polarity is expected to influence the dipole moment of the molecule. This, in turn, can affect its intermolecular interactions and solubility.

Furthermore, these models are instrumental in studying chemical reactivity in solution. By calculating the energies of reactants, transition states, and products in different solvents, it is possible to predict how the reaction rates and equilibria will shift. For nucleophilic aromatic substitution reactions, a common reaction type for halogenated pyridines, the nature of the solvent can play a critical role in stabilizing charged intermediates and transition states. rsc.org

Table 2: Illustrative Solvent Effects on a Molecular Property of a Substituted Pyridine

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | Value 1 |

| Toluene | 2.4 | Value 2 |

| Dichloromethane | 8.9 | Value 3 |

| Acetonitrile | 37.5 | Value 4 |

| Water | 78.4 | Value 5 |

Note: This table illustrates the expected trend. Actual values for this compound would need to be calculated.

Advanced Computational Techniques (e.g., Molecular Dynamics Simulations)

While static quantum chemical calculations provide valuable information about molecules at their equilibrium states, a deeper understanding of their dynamic behavior can be achieved through more advanced computational techniques like molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be employed to study its conformational dynamics, particularly the rotation of the methyl group, and its interactions with solvent molecules on an explicit, atomistic level. This provides a more detailed picture than continuum models, capturing specific hydrogen bonding or other non-covalent interactions. Such simulations can also be used to calculate thermodynamic properties like free energies of solvation.

In the context of materials science, MD simulations have been used to understand the formation and properties of polymers derived from similar chlorinated compounds. nih.gov For this compound, MD could potentially be used to simulate its behavior in condensed phases, such as in a crystal lattice or at an interface, providing insights into its solid-state properties and its interactions with surfaces. These advanced simulations, while computationally more intensive, offer a bridge between the microscopic molecular level and macroscopic observable properties.

Reactivity and Reaction Mechanisms of 5 Chloro 4 Fluoro 2 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the halogen substituents, activates the ring towards attack by nucleophiles.

In the context of nucleophilic aromatic substitution, the mobility of a halogen leaving group is a critical factor. Generally, in SNAr reactions of activated aryl halides, the order of leaving group ability is F > Cl > Br > I. This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial rate-determining addition of the nucleophile.

For 5-Chloro-4-fluoro-2-methylpyridine, the fluorine atom at the C-4 position is expected to be more susceptible to nucleophilic attack than the chlorine atom at the C-5 position. The positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack. The C-4 position is para to the nitrogen, enhancing its reactivity.

| Position | Halogen | Relative Reactivity towards Nucleophiles |

| C-4 | Fluorine | Higher |

| C-5 | Chlorine | Lower |

This table is based on general principles of SNAr on pyridine rings.

The substitution of the 4-chloro substituent in 2,4-dichloro-5-bromopyrimidine has been demonstrated in the synthesis of etravirine, highlighting the enhanced reactivity at the C-4 position. nih.gov While this is a different molecule, the principle of heightened reactivity at the C-4 position of a polysubstituted pyridine is a relevant comparison.

The electronic effects of the substituents on the pyridine ring play a crucial role in directing nucleophilic attack and influencing the reaction rate. The electron-withdrawing inductive effects of the fluorine and chlorine atoms enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The methyl group at the C-2 position has a modest electron-donating inductive effect, which can slightly modulate the reactivity of the adjacent ring positions. However, the dominant activating effect of the halogens and the ring nitrogen generally outweighs the deactivating effect of the methyl group for nucleophilic substitution.

The specific substitution pattern in halo-pyridines significantly influences their bioactivity in medicinal chemistry, where electronic effects from halogen substituents modulate binding affinity and selectivity. smolecule.com For instance, electron-withdrawing substituents like the fluorine atom can enhance the electrophilic character of the pyridine ring, facilitating stronger interactions with nucleophilic residues in biological targets. smolecule.com

Functional Group Transformations of Methyl and Halogen Substituents

Beyond reactions on the pyridine ring itself, the methyl and halogen substituents can undergo various transformations.

The interconversion of halogen atoms on a pyridine ring can be achieved through various methods. Halogen exchange reactions, for instance, can replace one halogen with another. Additionally, "halogen dance" reactions, which involve the migration of a halogen atom to a different position on the ring, have been described for polysubstituted halopyridines. nih.gov These reactions can be valuable in synthesizing specific isomers that are not accessible through direct synthesis. nih.gov For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved using halogen dance reactions. nih.gov

Electrophilic Aromatic Substitution (EAS) Pathways on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of two strongly electron-withdrawing halogen atoms in this compound further deactivates the ring.

If an electrophilic aromatic substitution were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The methyl group is an activating group and directs ortho and para. The halogens are deactivating but also ortho, para-directing. The nitrogen atom strongly directs meta to itself (the C-3 and C-5 positions).

Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of halogenated pyridines like this compound. The differential reactivity of the C-Cl and C-F bonds, along with the potential for C-H activation, allows for selective bond formations.

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary sites for these reactions are the carbon atoms bearing the halogen substituents. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed processes, allowing for selective functionalization at the 5-position.

C-C Bond Formation: Reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to introduce new carbon-based substituents. For instance, a Suzuki coupling with an arylboronic acid would yield a 5-aryl-4-fluoro-2-methylpyridine derivative. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Representative Palladium-Catalyzed C-C Bond Forming Reactions

| Coupling Reaction | Reagents | Product Type |

| Suzuki | Arylboronic acid, Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 5-Aryl-4-fluoro-2-methylpyridine |

| Stille | Organostannane, Pd(PPh₃)₄ | 5-Alkyl/Aryl/Vinyl-4-fluoro-2-methylpyridine |

| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 5-Alkynyl-4-fluoro-2-methylpyridine |

C-N, C-O, and C-S Bond Formations: The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing the introduction of primary or secondary amines at the 5-position. Similarly, palladium-catalyzed couplings can be utilized to form C-O and C-S bonds with alcohols, phenols, and thiols, respectively. These reactions typically require specific ligand systems to facilitate the desired bond formation.

Table 2: Representative Palladium-Catalyzed C-Heteroatom Bond Forming Reactions

| Coupling Reaction | Reagents | Product Type |

| Buchwald-Hartwig | Amine, Pd catalyst, ligand (e.g., BINAP), base | 5-Amino-4-fluoro-2-methylpyridine derivative |

| C-O Coupling | Alcohol/Phenol, Pd catalyst, ligand, base | 5-Alkoxy/Aryloxy-4-fluoro-2-methylpyridine |

| C-S Coupling | Thiol, Pd catalyst, ligand, base | 5-Thioether-4-fluoro-2-methylpyridine |

Beyond palladium, other transition metals like nickel and copper can also mediate important transformations of this compound.

Carbonylations: Palladium-catalyzed carbonylation reactions introduce a carbonyl group, typically from carbon monoxide, to form esters, amides, or carboxylic acids from the corresponding aryl halide. chimia.ch In the case of this compound, this would predominantly occur at the C-Cl bond to yield 4-fluoro-2-methylpyridine-5-carbonyl derivatives.

Cyclizations: The halogenated pyridine core can be a building block in the synthesis of fused heterocyclic systems. Transition metal-catalyzed intramolecular or intermolecular cyclization reactions can be designed to construct new rings, leveraging the reactivity of the C-Cl or C-F bonds, or through C-H activation. For example, a palladium-catalyzed reaction could facilitate the formation of a new ring by coupling the pyridine with a suitably functionalized reaction partner.

Acid-Base Chemistry and Protonation Behavior of the Pyridine Nitrogen

The basicity of the nitrogen atom in the pyridine ring is a fundamental aspect of its chemical character. This basicity is significantly influenced by the electronic effects of the substituents.

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is available for protonation. The basicity is quantified by the pKa of its conjugate acid. For unsubstituted pyridine, the pKa is approximately 5.2. scribd.com

In this compound, the electron-withdrawing inductive effects of the chlorine and fluorine atoms decrease the electron density on the pyridine ring and, consequently, on the nitrogen atom. This reduction in electron density makes the lone pair less available for protonation, thereby decreasing the basicity of the pyridine. In contrast, the methyl group at the 2-position has an electron-donating inductive effect, which slightly increases the electron density on the nitrogen and would tend to increase the basicity.

Protonation Behavior: Upon protonation with a strong acid, the nitrogen atom of this compound forms a pyridinium cation. This protonation alters the electronic properties of the ring, making it even more electron-deficient and influencing the reactivity of the substituents.

Table 3: Estimated pKa Values of Substituted Pyridines

| Compound | Substituent Effects | Estimated pKa |

| Pyridine | - | ~5.2 |

| 2-Methylpyridine (B31789) | Electron-donating (-CH₃) | ~6.0 |

| 4-Chloropyridine | Electron-withdrawing (-Cl) | ~3.8 |

| 4-Fluoropyridine | Electron-withdrawing (-F) | ~3.5 |

| This compound | -Cl, -F (electron-withdrawing), -CH₃ (electron-donating) | < 5.2 (Expected) |

Based on a comprehensive review of available scientific literature and chemical databases, there is currently insufficient specific information to detail the role of This compound in the precise synthetic applications outlined in the requested article structure.

The available data focuses more broadly on the importance of chlorinated and fluorinated pyridine derivatives in agrochemical synthesis. For instance, various isomers and related compounds are well-documented as crucial intermediates.

General Role of Pyridine Derivatives: Chlorinated and fluorinated derivatives of methylpyridine are recognized as key building blocks in the production of fourth-generation agrochemicals, which are valued for their high efficacy and low toxicity. agropages.com These pyridine-based pesticides are a significant area of innovation in the agrochemical industry. agropages.com

Use of Related Isomers: A related compound, 2-chloro-5-methylpyridine, is a known intermediate that can be further chlorinated and fluorinated to produce 2-chloro-5-trifluoromethyl pyridine (CTF). agropages.com CTF is a precursor for the insecticide pyridalyl and herbicides in the fluazifop-butyl series. agropages.com Similarly, other isomers serve as starting materials for a range of commercial agrochemicals, including the fungicide fluazinam and the insecticide imidacloprid. agropages.com

Herbicidal Activity of Complex Pyridines: The pyridine framework is integral to some modern herbicides. For example, herbicidal compositions have been developed that include complex molecules like 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. google.comfmeasure.com Another example is Clodinafop, a herbicide for controlling annual grasses, which is a (2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic acid derivative. google.com

While these examples underscore the importance of the substituted pyridine motif in complex molecule synthesis, specific, documented examples of This compound being utilized as a building block for derivatization, a scaffold for multi-step syntheses, or as a direct precursor for specific commercial herbicides, insecticides, or fungicides could not be found in the reviewed sources. Therefore, the requested article cannot be generated with the required scientific accuracy and adherence to the provided outline.

Role of 5 Chloro 4 Fluoro 2 Methylpyridine in the Synthesis of Complex Molecules

Intermediate in Pharmaceutical Lead Compound Synthesis (Chemical Synthesis Focus)

The strategic placement of chloro, fluoro, and methyl groups on the pyridine (B92270) ring makes 5-Chloro-4-fluoro-2-methylpyridine a versatile building block in medicinal chemistry. Its utility lies in the differential reactivity of its substituents, which allows for selective and sequential modifications to build complex molecular architectures. Pyridine derivatives are foundational in drug discovery, appearing as core structures in a vast number of pharmaceuticals. researchgate.netillinois.edu The development of reliable synthetic methods to access a diverse range of substituted pyridines is a key objective in pharmaceutical research. nih.gov

Generation of Diverse Chemical Libraries for Screening

This compound serves as an excellent scaffold for generating diverse chemical libraries essential for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands of chemical compounds for biological activity. agilent.com Libraries of compounds with high structural diversity increase the probability of identifying "hits"—molecules that interact with a biological target of interest. thermofisher.com

The chemical reactivity of this compound allows for the systematic introduction of a wide array of functional groups. The halogen substituents, particularly the chlorine atom, are amenable to various cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a powerful strategy for library diversification. nih.gov For instance, palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to introduce aryl, heteroaryl, alkyl, and amino groups at the C5 position. The fluorine atom at the C4 position is generally less reactive towards nucleophilic aromatic substitution than chlorine, allowing for selective reactions. However, under specific conditions, it can also be displaced by strong nucleophiles, further expanding the diversity of possible products.

The generation of a library from this scaffold would involve parallel synthesis, where the core molecule is reacted with a large set of diverse building blocks. This approach can rapidly produce hundreds or thousands of unique compounds for biological screening. researchgate.netdoaj.org

Table 1: Representative Cross-Coupling Reactions for Library Diversification Note: This table illustrates potential reactions based on the known reactivity of halopyridines. Specific conditions for this compound would require experimental optimization.

| Reaction Name | Reagent/Catalyst System | Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl, Heteroaryl |

| Stille Coupling | Organostannane (e.g., R-SnBu₃), Pd catalyst | Alkyl, Alkenyl, Aryl |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst, Ligand (e.g., BINAP), Base | Substituted Amino |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

Modification for Structure-Activity Relationship (SAR) Studies (Chemical Aspects)

Once a hit compound is identified from a screening library, the next phase involves synthesizing analogs to understand the Structure-Activity Relationship (SAR). SAR studies are crucial for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties. mdpi.com this compound is an ideal starting point for such studies due to its multiple, distinct reaction sites.

Chemists can systematically modify each part of the molecule to probe its interaction with the biological target:

Modification at C5 (Chloro position): The chlorine atom can be replaced with various groups to explore the effect of size, electronics, and hydrogen bonding potential. For example, replacing chlorine with a methoxy group introduces a hydrogen bond acceptor, while replacing it with a trifluoromethyl group adds a lipophilic, electron-withdrawing element.

Modification at C4 (Fluoro position): The highly electronegative fluorine atom can significantly influence the pKa of the pyridine nitrogen and form key hydrogen bonds or electrostatic interactions with a target protein. Substituting the fluorine with hydrogen or other small groups can reveal the importance of this interaction.

Modification at C2 (Methyl group): The methyl group can be functionalized, for instance, through oxidation to a hydroxymethyl or carboxylic acid group, allowing for the introduction of new vectors for interaction or for linking to other molecular fragments.

These systematic modifications provide crucial data on which molecular features are essential for biological activity, guiding the design of more effective and drug-like candidates. nih.gov

Design and Synthesis of Analogs for Target Interaction Probes

Chemical probes are specialized molecules designed to study the function of specific biological targets, such as proteins. This compound can be used as a core structure to synthesize these probes. The synthesis often involves incorporating a reporter tag (like a fluorescent group or a biotin molecule) or a reactive group for covalent labeling.

The synthetic versatility of the scaffold is again key. For example, a Sonogashira coupling reaction at the C5 position could be used to attach a long linker arm, which is then terminated with a fluorescent dye. Alternatively, a nucleophilic substitution reaction could introduce a functional group that can covalently bind to a specific amino acid residue (e.g., cysteine or lysine) in the target protein's active site. Such probes are invaluable tools for target validation, imaging, and studying the mechanism of action of potential drugs.

Applications in Material Science and Catalysis

While the primary application of many functionalized pyridines is in life sciences, their unique electronic and coordination properties also make them valuable in material science and catalysis.

Ligand Design for Organometallic and Other Catalytic Systems

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers, forming organometallic complexes. alfachemic.com Pyridine and its derivatives, like bipyridines, are among the most common ligands in coordination chemistry and are integral components of many catalysts. wikipedia.orgacs.org